molecular formula C56H68FeN2P2 B13388144 1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron

1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron

Cat. No.: B13388144
M. Wt: 886.9 g/mol
InChI Key: AYGIUGWNPGEVLP-UHFFFAOYSA-N
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Description

1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is a complex organophosphorus compound. This compound is notable for its unique structure, which includes a phosphanylcyclopentyl group and an iron center. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron typically involves multiple steps. One common method includes the reaction of 2-methylphenylphosphine with cyclopentadiene to form the phosphanylcyclopentyl intermediate. This intermediate is then reacted with N,N-dimethyl-1-phenylmethanamine in the presence of an iron catalyst to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides; reactions may require elevated temperatures and the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metals, enhancing their catalytic activity.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where its unique reactivity can be advantageous.

Mechanism of Action

The mechanism by which 1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron exerts its effects involves its ability to coordinate with metal centers and participate in redox reactions. The phosphanyl group can donate electron density to the metal center, stabilizing various oxidation states and facilitating catalytic processes. The iron center can also engage in electron transfer reactions, making the compound a versatile catalyst.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)benzene: Another organophosphorus compound used as a ligand in coordination chemistry.

    1,2-Bis(di-tert-butylphosphinomethyl)benzene: Known for its use in catalysis and coordination chemistry.

Uniqueness

1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is unique due to its specific combination of a phosphanylcyclopentyl group and an iron center. This structure imparts distinct reactivity and coordination properties, making it valuable in various applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C28H34NP.Fe/c2*1-21-13-8-10-18-25(21)30(26-19-11-9-14-22(26)2)27-20-12-17-24(27)28(29(3)4)23-15-6-5-7-16-23;/h2*5-11,13-16,18-19,24,27-28H,12,17,20H2,1-4H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGIUGWNPGEVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC=CC=C4C.CC1=CC=CC=C1P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC=CC=C4C.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H68FeN2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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